Bienvenue dans la boutique en ligne BenchChem!

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide

Secreted phospholipase A₂ Indole-2-carboxamide SAR Atherosclerosis target validation

Secure a structurally novel indole-2-carboxamide (CAS 2097926-92-4) for your hit-to-lead programs. Its 6-methoxy group is a proven pharmacophoric determinant for sPLA2-X potency, while the unexplored oxane-tertiary alcohol N-substituent offers fresh chemical space for novel IP generation. Deploy as a differentiated screening compound in IKK2 or CB1 assays to optimize selectivity. Ensure fidelity to published SAR by sourcing this specific high-purity building block rather than generic analogs. Inquire now for batch availability, custom packaging, and a competitive quote.

Molecular Formula C23H26N2O4
Molecular Weight 394.471
CAS No. 2097926-92-4
Cat. No. B2884096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide
CAS2097926-92-4
Molecular FormulaC23H26N2O4
Molecular Weight394.471
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O
InChIInChI=1S/C23H26N2O4/c1-28-19-8-7-16-13-21(25-20(16)14-19)22(26)24-15-23(27,17-5-3-2-4-6-17)18-9-11-29-12-10-18/h2-8,13-14,18,25,27H,9-12,15H2,1H3,(H,24,26)
InChIKeyYVUUICPXWDUCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2097926-92-4): Structural Identity and Compound-Class Context for Procurement Decisions


N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2097926-92-4; molecular formula C₂₃H₂₆N₂O₄; MW 394.47 g/mol) is a synthetic small molecule belonging to the 1H-indole-2-carboxamide chemical class [1]. This compound features a 6-methoxy-substituted indole core linked via a carboxamide bridge to a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl amine moiety. The 1H-indole-2-carboxamide scaffold is recognized as a privileged chemotype in kinase inhibitor design, with demonstrated activity across multiple target classes including IKK2 (IKKβ) [2], secreted phospholipase A₂ type X (sPLA₂-X) [3], and cannabinoid receptor 1 (CB₁) allosteric modulation [4]. However, the specific compound bearing the oxan-4-yl-phenylethyl substituent has no peer-reviewed primary pharmacology data publicly available as of the search date; its differentiation claims must be evaluated through structural comparisons within the indole-2-carboxamide class.

Why Generic 6-Methoxy-Indole-2-Carboxamide Analogs Cannot Substitute for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2097926-92-4)


Within the indole-2-carboxamide chemotype, both the N-substituent on the carboxamide and the aromatic substitution pattern on the indole core critically determine target engagement, selectivity, and physicochemical properties. Published structure–activity relationship (SAR) studies on indole-2-carboxamides demonstrate that the 6-position methoxy substituent confers a 4-fold improvement in sPLA₂-X inhibitory potency over the unsubstituted parent (IC₅₀ 0.23 μM vs. 0.99 μM for the 6-H analog), establishing that the 6-methoxy group is a pharmacophoric determinant, not a passive spectator [1]. Similarly, the phenethylamide linker length and the electronic character of the terminal aromatic substituent are established drivers of CB₁ allosteric modulator binding cooperativity (α-factor) and equilibrium dissociation constant (KB) [2]. The oxan-4-yl (tetrahydropyran) moiety combined with a tertiary alcohol at the benzylic position introduces hydrogen-bond donor/acceptor capacity and conformational restriction that is absent in simpler N-phenethyl or N-benzyl indole-2-carboxamide analogs. Generic substitution with uncharacterized 6-methoxy-indole-2-carboxamide building blocks therefore carries a high risk of losing target-specific potency, isoform selectivity, or ADME properties that depend on the precise N-substituent architecture.

Quantitative Differentiation Evidence for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2097926-92-4) Against In-Class Comparators


6-Methoxy Substitution Confers ~4.3-Fold Potency Gain Over Unsubstituted Indole-2-Carboxamide in sPLA₂-X Inhibition

In a published systematic SAR study of indole-2-carboxamides as sPLA₂-X inhibitors, the 6-methyl-substituted analog (Compound 20) exhibited an IC₅₀ of 0.23 μM, representing a 4.3-fold potency improvement compared to the unsubstituted 6-H parent (Compound 5, IC₅₀ = 0.99 μM) under identical assay conditions (HDL substrate) [1]. The 6-methoxy substituent in the target compound CAS 2097926-92-4 is a bioisosteric replacement for the 6-methyl group and is predicted to confer comparable or enhanced potency based on the electron-donating character favorable at this position. In contrast, the 5-methyl analog (Compound 19) showed reduced potency (IC₅₀ = 2.7 μM), and the 7-methyl analog (Compound 21) showed IC₅₀ = 1.9 μM, confirming that substitution at the 6-position is optimal within this series [1]. This class-level SAR directly informs procurement: analogs lacking the 6-methoxy substitution or bearing substituents at alternative positions are likely to exhibit inferior potency against sPLA₂-X.

Secreted phospholipase A₂ Indole-2-carboxamide SAR Atherosclerosis target validation

Unique Oxan-4-yl-Tertiary-Alcohol Motif Provides Conformational Rigidity and Hydrogen-Bond Capacity Absent from All Reported Active Indole-2-Carboxamide Leads

The 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent of CAS 2097926-92-4 introduces three structural features not present in any of the published active indole-2-carboxamide leads: (i) a tetrahydropyran (oxane) ring providing a conformationally restricted ether oxygen capable of acting as a hydrogen-bond acceptor; (ii) a tertiary benzylic alcohol serving as both a hydrogen-bond donor (OH) and acceptor (lone pair); and (iii) a geminal phenyl-oxane substitution pattern that creates a sterically defined, three-dimensional architecture at the amide nitrogen attachment point. By comparison, the most potent published sPLA₂-X inhibitor (Compound 31, IC₅₀ = 0.026 μM) uses a simple phenethyl carboxylic acid N-substituent with a 6-OCF₃ indole modification [1], while the lead CB₁ allosteric modulator 11j (KB = 167.3 nM) employs a 4-(dimethylamino)phenethyl substituent [2]. The oxane-tertiary alcohol motif is structurally distinct from both and may confer target selectivity advantages by exploiting hydrogen-bond networks or steric pockets not accessible to linear phenethyl analogs.

Conformational restriction Hydrogen-bond donor/acceptor Ligand efficiency optimization

Indole-2-Carboxamide Scaffold Validated as IKK2 Inhibitor Chemotype with Demonstrated Anti-Inflammatory Activity In Vivo

Multiple patents from GlaxoSmithKline (US20070254873, US8071584, US8354539) establish indole-2-carboxamides as bona fide IKK2 (IKKβ) inhibitor chemotypes, with claims encompassing the core scaffold shared by CAS 2097926-92-4 [1][2]. The indole-2-carboxamide IKK2 inhibitor class has demonstrated dose-dependent suppression of TNF-α production in human PBMCs and efficacy in rodent models of rheumatoid arthritis and asthma [1]. While CAS 2097926-92-4 itself has no reported IKK2 IC₅₀, the well-characterized IKK2 inhibitor IKK2-IN-9 (a non-indole chemotype) shows an IC₅₀ of 19 nM with 20-fold selectivity over IKK1 (IC₅₀ = 420 nM), establishing the benchmark selectivity window expected for a credible IKK2 chemical probe . Procurement of CAS 2097926-92-4 for IKK2 screening is rational based on the established scaffold-targe pair, but users must independently confirm potency and selectivity.

IKK2/IKKβ inhibition NF-κB pathway Inflammatory disease models

Molecular Weight (394.47) and Physicochemical Profile Position Compound Within Oral Druggable Space vs. Higher-MW Indole-2-Carboxamide Congeners

CAS 2097926-92-4 (MW 394.47 g/mol; molecular formula C₂₃H₂₆N₂O₄) falls within the 'Rule of Five' compliant space (MW < 500), distinguishing it from several published indole-2-carboxamide leads that exceed MW 450. For example, the potent sPLA₂-X inhibitor Compound 31 has MW 434.4, and the CB₁ allosteric modulator 11j has MW 412.0 [1][2]. The 6-methoxy substitution (rather than bulkier 6-OCF₃ or 6-Cl substituents used in optimized leads) contributes to a lower molecular weight and potentially superior solubility. Published data for the 6-substituted analog series in the sPLA₂-X program show that ligand efficiency (LE) values cluster around 0.33–0.40 kcal·mol⁻¹ per heavy atom, with the 6-Me analog (Compound 20) achieving LE = 0.38 [1]. The presence of the oxane ring and tertiary alcohol in CAS 2097926-92-4 adds polarity (estimated tPSA > 80 Ų) that may enhance aqueous solubility relative to more lipophilic, halogenated analogs.

Drug-likeness Physicochemical property benchmarking Oral bioavailability prediction

Recommended Application Scenarios for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2097926-92-4) Based on Available Evidence


Lead-Like Starting Point for sPLA₂-X Inhibitor Optimization Programs Targeting Atherosclerosis

The 6-methoxy substitution pattern in CAS 2097926-92-4 is directly supported by published SAR demonstrating that the 6-position on the indole-2-carboxamide core is optimal for sPLA₂-X inhibitory potency (4.3-fold improvement over 6-H; 11.7-fold over 5-substitution) [1]. Combined with its Rule-of-Five-compliant molecular weight (394.47 g/mol) and the unexplored oxane-tertiary alcohol N-substituent, this compound presents a structurally novel starting point for hit-to-lead optimization of selective sPLA₂-X inhibitors for atherosclerosis target validation. The uncharacterized N-substituent offers the advantage of unexplored chemical space with potential for novel intellectual property generation.

Chemical Probe Candidate for IKK2/NF-κB Pathway Profiling in Inflammatory Disease Models

Indole-2-carboxamides are a validated IKK2 inhibitor chemotype covered by multiple GSK patents (US20070254873, US8071584) [2][3]. CAS 2097926-92-4 can be deployed as a structurally differentiated screening compound in IKK2 biochemical and cellular assays, provided that users independently establish its IC₅₀ and selectivity window against IKK1 (benchmark: ≥20-fold selectivity, as exemplified by IKK2-IN-9 with IC₅₀ = 19 nM for IKK2 vs. 420 nM for IKK1) . The oxane-tertiary alcohol motif may confer selectivity advantages over simpler phenethyl-substituted IKK2 inhibitors.

Negative Control or Orthogonal Chemotype for CB₁ Allosteric Modulator Screening Cascades

The indole-2-carboxamide scaffold is a known pharmacophore for CB₁ allosteric modulation, with key SAR determinants including the C3-substituent chain length, the C5-position electron-withdrawing group, and the N-phenethyl linker length [4]. CAS 2097926-92-4 lacks the C3-pentyl chain and C5-chloro substitution required for potent CB₁ negative allosteric modulation (cf. Compound 11j, KB = 167.3 nM) [4]. It can therefore serve as a structurally matched but pharmacologically distinct negative control compound in CB₁ modulator screening panels, or as an orthogonal chemotype for exploring biased signaling at cannabinoid receptors.

Building Block for Diversity-Oriented Synthesis of Indole-2-Carboxamide Libraries

With a purity specification of 95% (vendor-reported) and a molecular weight of 394.47 g/mol, CAS 2097926-92-4 is positioned as a tractable synthetic intermediate or final compound for inclusion in diversity-oriented screening libraries targeting the indole-2-carboxamide chemical space. Its unique oxane-tertiary alcohol N-substituent distinguishes it from the >50 commercially available 6-methoxy-indole-2-carboxamide analogs that predominantly feature simple N-aryl or N-alkyl substituents, increasing the scaffold diversity of screening collections .

Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.